molecular formula C12H17N3O B2940798 p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol CAS No. 1486188-76-4

p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol

Cat. No.: B2940798
CAS No.: 1486188-76-4
M. Wt: 219.288
InChI Key: SEKBMCYREQIAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol: is an organic compound that features a tert-butyl group, an azidomethyl group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of p-(tert-Butyl)benzyl alcohol with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and a catalyst such as triphenylphosphine . The reaction conditions often require stirring at room temperature to achieve high yields.

Industrial Production Methods: While specific industrial production methods for p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.

    Reduction: The azide group can be reduced to an amine group under suitable conditions.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: p-(tert-Butyl)-alpha-(azidomethyl)benzaldehyde.

    Reduction: p-(tert-Butyl)-alpha-(aminomethyl)benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol primarily involves its functional groups. The azide group can participate in cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The benzyl alcohol moiety can undergo oxidation or reduction, leading to various derivatives with different biological activities .

Comparison with Similar Compounds

Uniqueness: p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol is unique due to the presence of both the azidomethyl and benzyl alcohol groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-azido-1-(4-tert-butylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-12(2,3)10-6-4-9(5-7-10)11(16)8-14-15-13/h4-7,11,16H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKBMCYREQIAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.